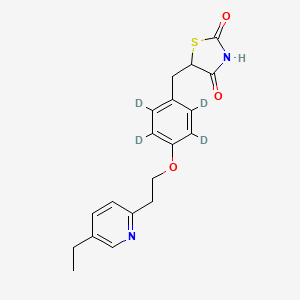

Pioglitazone-d4

Overview

Description

Pioglitazone-d4 is a deuterium-labeled analog of Pioglitazone, a thiazolidinedione-class peroxisome proliferator-activated receptor gamma (PPARγ) agonist used in type 2 diabetes mellitus (T2DM) treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pioglitazone-d4 involves the incorporation of deuterium atoms into the pioglitazone molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule. For example, deuterated ethyl bromide can be used in the alkylation step to introduce deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Selection of Deuterated Precursors: Choosing appropriate deuterated starting materials to ensure the incorporation of deuterium atoms.

Optimization of Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

Purification: Employing techniques like chromatography to purify the final product and ensure the desired deuterium content.

Chemical Reactions Analysis

Oxidation Reactions

Pioglitazone-d4 undergoes oxidation primarily through metabolic pathways and controlled chemical processes:

-

Metabolic Oxidation : Hepatic metabolism via CYP2C8 and CYP3A4 enzymes produces hydroxylated metabolites, including the pharmacologically active M-III (5-hydroxy derivative) and M-IV (keto derivative) .

-

Chemical Oxidation : Under laboratory conditions, oxidation of the thiazolidinedione ring or pyridine moiety can occur using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), yielding hydroxylated or carboxylated derivatives .

Reduction Reactions

Reductive steps are critical in its synthetic pathway:

-

Catalytic Hydrogenation : The intermediate benzylidene derivative (Formula V) is reduced using hydrogen gas (H₂) under 10–30 kg/cm² pressure with palladium on carbon (Pd/C) as a catalyst to yield the saturated thiazolidinedione core (Formula VI) .

-

Reductive Stability : Deuterium incorporation enhances stability against reductive degradation compared to non-deuterated pioglitazone .

Substitution and Deuterium Incorporation

Deuteration occurs during synthesis via isotope exchange:

-

Deuterated Reagents : Deuterium is introduced at the phenyl ring using deuterated solvents (e.g., D₂O) or reagents (e.g., CD₃I) under basic conditions. A representative synthesis achieved 87% deuterium incorporation at the 2,3,5,6 positions of the phenyl ring .

-

Isotope Effects : The C-D bond’s lower zero-point energy may slow reaction kinetics in substitution processes, though explicit data on isotopic effects remain limited in published literature .

Condensation Reactions

Key steps in its synthesis involve condensation:

-

Thiazolidinedione Formation : Condensation of 2,4-thiazolidinedione with the pyridine-aldehyde intermediate (Formula IV) occurs in alcoholic solvents (e.g., ethanol) under reflux (45–100°C) for 8–25 hours .

-

Acid Catalysis : Sulfuric or phosphoric acid facilitates salt formation (Formula V) post-condensation, improving yield and purity .

Metabolic Reactions

This compound’s metabolism mirrors pioglitazone but with altered kinetics:

| Enzyme | Reaction Type | Metabolite | Activity |

|---|---|---|---|

| CYP2C8 (primary) | Hydroxylation | M-III (5-hydroxy) | Active |

| CYP3A4 (minor) | N-Oxidation | M-IV (keto) | Active |

| UGTs | Glucuronidation | Inactive conjugates | Excreted in urine |

Deuteration may reduce first-pass metabolism, extending half-life, though clinical data are pending .

Comparative Reaction Data

Scientific Research Applications

Chemistry

- Reference Standard : Pioglitazone-d4 serves as a reference standard in analytical chemistry. It is particularly useful for studying the effects of deuteration on drug metabolism and stability, allowing researchers to better understand how modifications impact pharmacokinetics and dynamics.

- Analytical Techniques : It is employed in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) for quantifying pioglitazone levels in biological samples, enhancing the accuracy of drug concentration measurements.

Biology

- Cellular Pathways : Research has focused on this compound's role in modulating cellular pathways related to insulin sensitivity. Studies indicate that it influences gene expression and cell signaling pathways, which are crucial for metabolic regulation.

- Impact on Cellular Metabolism : Investigations have shown that this compound enhances insulin action on liver, adipose tissue, and skeletal muscles, thereby improving glycemic control in diabetic models.

Medicine

- Therapeutic Potential Beyond Diabetes : Emerging studies explore this compound's potential applications beyond diabetes treatment. It is being investigated for conditions such as non-alcoholic steatohepatitis (NASH) and certain cancers due to its ability to modulate metabolic pathways.

- Safety Profile : In laboratory settings, this compound has demonstrated a favorable safety profile with no significant biochemical toxicity observed in non-diabetic rat models at high concentrations over extended periods .

Industry

- Drug Development : The compound is utilized in developing new formulations and drug delivery systems aimed at enhancing therapeutic efficacy while minimizing side effects. Its stable isotopic nature allows for more precise tracking of drug behavior in vivo.

- Formulation Studies : this compound is integral to studies aimed at improving the formulation of existing drugs by investigating how deuteration affects drug release rates and absorption profiles.

Case Study 1: Bioequivalence Study

A study published in the Asian Journal of Chemistry utilized this compound as an internal standard for the quantification of pioglitazone and its metabolites in human plasma. The method involved high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), demonstrating the compound's effectiveness in bioequivalence assessments .

| Parameter | Range |

|---|---|

| Pioglitazone Detection Range | 18.9 ng/mL to 2994.4 ng/mL |

| Keto Pioglitazone Detection | 3.23 ng/mL to 512.60 ng/mL |

| Hydroxy Pioglitazone Detection | 10.1 ng/mL to 1603.8 ng/mL |

Case Study 2: Pharmacokinetic Interactions

A clinical study examined the pharmacokinetic interactions between evogliptin and pioglitazone, where this compound was used as an internal standard to assess drug interactions and metabolism rates. Results indicated that co-administration did not significantly alter the pharmacokinetics of either drug, suggesting a complementary mechanism that could be beneficial for treating type 2 diabetes .

Mechanism of Action

Pioglitazone-d4 exerts its effects by acting as an agonist at peroxisome proliferator-activated receptor-gamma (PPARγ). This receptor is a ligand-activated transcription factor involved in the regulation of glucose and lipid metabolism. Activation of PPARγ by this compound enhances the transcription of insulin-responsive genes, leading to improved insulin sensitivity in adipose tissue, skeletal muscle, and liver. This results in better glycemic control and reduced blood glucose levels.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₉H₁₆D₄N₂O₃S (base form) .

- Mechanism of Action : Binds selectively to PPARγ, modulating genes involved in glucose uptake, lipid metabolism, and anti-inflammatory pathways .

- Applications :

Structural and Functional Analogues

Pioglitazone (Parent Compound)

- Differences : Lacks deuterium labeling; used therapeutically to improve insulin sensitivity via PPARγ activation.

- Similarities : Shares identical PPARγ binding affinity (EC₅₀: 0.93 μM for human PPARγ) .

- Clinical Status : Launched for T2DM treatment .

Keto Pioglitazone-d4 (M-III-d4) and Hydroxy this compound (M-IV-d4)

- Role : Deuterated metabolites used to quantify Pioglitazone’s oxidative and hydroxylated derivatives in plasma .

Key Data :

Compound LLOQ (ng/mL) ULOQ (ng/mL) Internal Standard Used This compound 10 2000 Yes Keto this compound 3.23 512.60 Yes Hydroxy this compound 10.1 1603.8 Yes

Other PPAR Agonists

Key Insights :

- Pirinixic acid and PPARα/δ agonists exhibit distinct target selectivity, enabling mechanistic studies in lipid vs. glucose metabolism.

- Rosiglitazone, another PPARγ agonist, has higher potency but carries cardiovascular risks, limiting its clinical use .

Deuterated Standards in Analytical Chemistry

This compound is part of a broader category of deuterium-labeled internal standards. Comparisons include:

- Sitagliptin-d4 : Used for DPP-4 inhibitor quantification .

- Glimepiride-d5 : Applied in sulfonylurea drug assays .

- Miglitol-d4 : Quantifies α-glucosidase inhibitors .

Advantages of this compound :

- Minimal chromatographic interference due to near-identical retention times as Pioglitazone .

- High purity (>95–98%) ensures reliable quantification .

Research and Development Trends

- Analytical Methods : LC-MS/MS protocols using this compound achieve precision (CV <15%) and accuracy (85–115%) across wide concentration ranges .

- Emerging PPAR Modulators: Dual PPARα/γ agonists (e.g., saroglitazar) aim to balance lipid and glucose benefits, but none utilize deuterated forms for analysis yet .

Biological Activity

Pioglitazone-d4 is a deuterated derivative of pioglitazone, a thiazolidinedione compound primarily used in the management of type 2 diabetes mellitus (T2DM). This article explores the biological activity of this compound, focusing on its role as a selective agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), its pharmacokinetic properties, and its implications in clinical research.

- Molecular Formula : CHDNOS

- Molecular Weight : 360.5 g/mol

- CAS Number : 1134163-31-7

The presence of deuterium enhances the compound's stability and detection in mass spectrometry, making it a valuable internal standard in analytical chemistry for quantifying pioglitazone in biological samples.

PPARγ Agonism : this compound acts as a selective agonist for PPARγ, which plays a critical role in regulating glucose metabolism and lipid storage. Activation of PPARγ enhances insulin sensitivity, leading to improved glucose uptake and reduced insulin resistance .

Key Biological Effects:

- Insulin Sensitization : this compound enhances insulin sensitivity in peripheral tissues, notably muscle and adipose tissue.

- Lipid Metabolism : It promotes the differentiation of adipocytes and influences lipid storage, potentially reducing circulating free fatty acid levels.

- Anti-inflammatory Effects : PPARγ activation has been associated with anti-inflammatory effects, beneficial for patients with metabolic syndrome .

Pharmacokinetics

Studies indicate that this compound exhibits pharmacokinetic properties similar to those of non-deuterated pioglitazone. After oral administration, peak plasma concentrations are typically reached within 2 hours, with a half-life ranging from 3 to 7 hours. The drug is extensively metabolized by cytochrome P450 enzymes (CYP2C8, CYP3A4), leading to active metabolites that contribute to its therapeutic effects .

Efficacy in Diabetes Management

Pioglitazone has demonstrated significant efficacy in managing T2DM. In clinical trials, it has been shown to reduce HbA1c levels by approximately 0.5% to 1.5% compared to baseline values . Notably, the PROactive study indicated that pioglitazone treatment resulted in a significant reduction in cardiovascular events among patients with T2DM and pre-existing cardiovascular disease (CVD) .

Case Studies

- PROactive Study : This large-scale trial evaluated the effects of pioglitazone on macrovascular outcomes in patients with T2DM. Results showed a significant reduction in composite cardiovascular events (HR 0.82; 95% CI 0.70–0.97) over three years .

- QUARTET Studies : These studies highlighted pioglitazone's effect on microalbuminuria among patients with T2DM and chronic kidney disease (CKD), showing a consistent lowering effect not observed with other antidiabetic agents like metformin or sulfonylureas .

Comparative Analysis

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Pioglitazone | Thiazolidinedione | Non-deuterated form; widely used for diabetes management |

| Rosiglitazone | Thiazolidinedione | Similar PPARγ agonist; associated with cardiovascular risks |

| Troglitazone | Thiazolidinedione | Withdrawn due to liver toxicity; less selective |

| Dapagliflozin | SGLT2 inhibitor | Different mechanism; targets glucose reabsorption |

Q & A

Basic Research Questions

Q. How is Pioglitazone-d4 synthesized and characterized to ensure isotopic purity for experimental use?

- Methodology : Deuterium labeling typically involves hydrogen-deuterium exchange reactions under controlled conditions (e.g., catalytic deuteration). Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium incorporation and high-resolution mass spectrometry (HRMS) to verify molecular mass shifts (Δm/z = +4). Isotopic purity (>98%) is validated using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reference standards .

Q. What experimental models are optimal for evaluating this compound’s PPARγ agonist activity?

- Methodology :

- In vitro : PPARγ transactivation assays using reporter gene systems (e.g., luciferase assays in HEK293 cells) to measure EC50 values (human PPARγ: ~0.93 μM; mouse: ~0.99 μM) .

- In vivo : Rodent models of insulin resistance (e.g., high-fat diet-induced diabetic mice) with pharmacokinetic (PK) sampling to track deuterated vs. non-deuterated metabolite profiles .

Q. How should researchers design dose-response studies for this compound in metabolic disease models?

- Methodology : Use a logarithmic dose range (e.g., 0.1–100 μM in vitro; 1–30 mg/kg in vivo) to capture saturation effects. Pair with non-deuterated Pioglitazone as a control to isolate isotopic effects. Data analysis should include nonlinear regression for EC50/IC50 determination and ANOVA for inter-group comparisons .

Advanced Research Questions

Q. How does deuterium substitution in this compound influence its metabolic stability and pharmacokinetic profile?

- Methodology : Conduct comparative studies using liver microsomes or hepatocytes to measure intrinsic clearance (CLint). Use LC-MS/MS to quantify parent compound and metabolites (e.g., this compound N-oxide, ring-opened glucuronides). PK parameters (t1/2, AUC) should be modeled via non-compartmental analysis (NCA) in preclinical species .

Q. What analytical strategies resolve challenges in quantifying this compound in complex biological matrices?

- Methodology : Employ stable isotope dilution assays (SIDA) with deuterated internal standards (e.g., this compound N-β-D-glucuronide) to correct for matrix effects. Validate methods per FDA guidelines (precision ≤15%, accuracy 85–115%). Use ultrahigh-performance LC (UHPLC) with quadrupole-time-of-flight (Q-TOF) MS for untargeted metabolite identification .

Q. How can isotopic effects of this compound on PPARγ binding affinity be mechanistically investigated?

- Methodology :

- Biophysical assays : Surface plasmon resonance (SPR) to compare binding kinetics (ka/kd) of deuterated vs. non-deuterated forms.

- Computational modeling : Molecular dynamics simulations to assess deuterium’s impact on hydrogen bonding and hydrophobic interactions within the PPARγ ligand-binding domain .

Q. What are the implications of this compound’s metabolite profiles for toxicity studies?

- Methodology : Profile metabolites (e.g., ketone derivatives, glucuronides) using HRMS and NMR. Compare cytotoxicity (e.g., IC50 in HepG2 cells) and genotoxicity (Ames test) between this compound and its parent compound. Correlate findings with reactive oxygen species (ROS) assays to assess metabolic stress .

Q. Methodological Considerations

- Data Contradictions : Discrepancies in PPARγ activation data (e.g., EC50 variability across studies) may arise from differences in cell lines (human vs. murine) or assay conditions (serum-free vs. serum-containing media). Standardize protocols using validated reference compounds (e.g., Rosiglitazone as a positive control) .

- Interdisciplinary Integration : Combine isotopic tracing (e.g., ²H NMR) with transcriptomics to map PPARγ-driven metabolic pathways. Use bioinformatics tools (e.g., Ingenuity Pathway Analysis) to link deuterium effects to gene regulatory networks .

Properties

IUPAC Name |

5-[[2,3,5,6-tetradeuterio-4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/i4D,5D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAFETHFCAUJAY-YBNXMSKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCC3=NC=C(C=C3)CC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.